N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
“N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide” is an organic compound that belongs to the class of alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide” is characterized by the presence of a benzothiazole ring fused to a butanamide group. The benzothiazole ring is a bicyclic entity consisting of a benzene ring fused to a thiazole ring .Chemical Reactions Analysis
Benzothiazoles, including “N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide”, can undergo a variety of chemical reactions. For instance, they can participate in three-component reactions with o-iodoanilines or electron-rich aromatic amines with K2S and DMSO to provide 2-unsubstituted benzothiazoles .Scientific Research Applications
Anticonvulsant Applications
Research on hybrid anticonvulsant agents, which incorporate chemical fragments of well-known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide, has shown promising results. For instance, a study synthesized new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, revealing compounds with significant protection in preclinical seizure models at fixed doses. These findings underscore the potential of benzothiazole derivatives in developing new antiepileptic drugs with better safety profiles compared to existing medications (Kamiński et al., 2015).
Luminescent Material Development
Benzothiazole derivatives have been explored for their luminescent properties, with potential applications in the development of white-light emitting devices. A study on three benzothiazole analogues demonstrated their ability to exhibit bright blue-violet, green, and orange emission in aggregated states. By doping these compounds into a polymer matrix at specific proportions, saturated white-light emission was achieved, offering a simple method for fabricating white-light emitting devices (Lu et al., 2017).
Environmental Monitoring
The occurrence of benzotriazoles and benzothiazoles in human urine across several countries has been documented, providing insight into human exposure to these chemicals. These compounds, used as corrosion inhibitors and in various industrial applications, have been detected in environmental samples, indicating widespread distribution. The study highlights the need for monitoring these compounds as part of environmental health assessments (Asimakopoulos et al., 2013).
Mechanism of Action
While the specific mechanism of action for “N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide” is not mentioned in the retrieved papers, benzothiazole derivatives have been found to exhibit anti-tubercular activity. The preliminary mechanism of action studies revealed that these molecules target MmpL3, a mycobacterial mycolic acid transporter .
Future Directions
The future directions for “N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide” and similar compounds could involve further exploration of their anti-tubercular activity and potential applications in medicinal chemistry. There is also potential for further investigation into their synthesis methods and mechanisms of action .
properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-3-4-10(16)14-12-15-11-7(2)8(13)5-6-9(11)17-12/h5-6H,3-4H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNJZPWGDJASAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=CC(=C2C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815445 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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